molecular formula C13H14F3NO3 B5644543 isobutyl 4-[(trifluoroacetyl)amino]benzoate

isobutyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No. B5644543
M. Wt: 289.25 g/mol
InChI Key: IEPKUKLCZHTVGG-UHFFFAOYSA-N
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Description

The synthesis and analysis of isobutyl 4-[(trifluoroacetyl)amino]benzoate involve intricate chemical processes and analyses to understand its structure, reactivity, and properties. This compound is of interest due to its potential in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with basic reactants and through a series of transformations leading to the target compound. For instance, benzyl trifluoromethyl ketone and ethyl bromoacetate can undergo a Reformatsky-type reaction to afford related esters, which upon further modifications, can lead to compounds with trifluoromethyl groups (Coe, Markou, & Tatlow, 1997).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a compound and its implications on reactivity and properties. Techniques such as X-ray crystallography, NMR, and IR spectroscopy provide detailed insights into the molecular structure. For example, the study of isobutyl compounds through X-ray crystallography reveals their monoclinic system and detailed molecular geometry, which is essential for predicting molecular interactions (Leadbetter, Mazid, & Malik, 1980).

Chemical Reactions and Properties

The chemical reactivity of isobutyl 4-[(trifluoroacetyl)amino]benzoate is influenced by its functional groups. For instance, trifluoroacetylated compounds can undergo specific reactions, such as condensation with aromatic amines, leading to the synthesis of novel structures (Bera, Kandiyal, Ampapathi, & Panda, 2014). These reactions are pivotal for the synthesis of pharmaceuticals and other functional materials.

properties

IUPAC Name

2-methylpropyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-8(2)7-20-11(18)9-3-5-10(6-4-9)17-12(19)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPKUKLCZHTVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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